N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Di- and Mono-oxalamides : A study described a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the relevance of oxalamide compounds in synthesizing diverse chemical structures with potential therapeutic applications (Mamedov et al., 2016).
- Catalytic Activity Enhancement : N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) was shown to be an effective ligand for promoting Cu-catalyzed N-arylation of anilines and secondary amines, highlighting the role of bisoxalamides in enhancing catalytic activities in synthesis processes (Bhunia et al., 2017).
Molecular Interaction and Structural Analysis
- Crystal Structure Analysis : Research on compounds containing furan and chlorophenyl groups often involves detailed crystallographic studies to understand the molecular arrangement, which is crucial for designing compounds with desired physical and chemical properties (Tang et al., 2009).
Potential Applications in Material Science and Medicinal Chemistry
- Synthesis of Heterocycle-Fused Compounds : Studies have demonstrated methods for synthesizing oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one, indicating the potential of furan and indole derivatives in accessing diverse indolone scaffolds for pharmaceutical applications (Zhang et al., 2016).
Photophysical Properties
- Enhanced Optical Properties : Research into compounds like 1-(2-furyl)-2-arylethylenes explores the influence of furan and phenyl groups on optical properties, which could be relevant for applications in photochemistry and materials science (Karminski-Zamola & Jakopčić, 1981).
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Imidazole Containing Compounds
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKVWSTCYBEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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